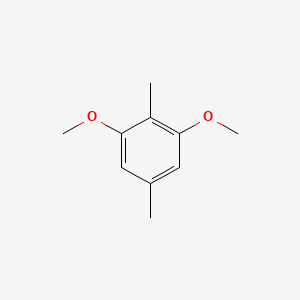

1,3-Dimethoxy-2,5-dimethylbenzene

Description

Properties

IUPAC Name |

1,3-dimethoxy-2,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7-5-9(11-3)8(2)10(6-7)12-4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUXLBFXMAOOQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40335368 | |

| Record name | 1,3-dimethoxy-2,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21390-25-0 | |

| Record name | 1,3-dimethoxy-2,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 1,3 Dimethoxy 2,5 Dimethylbenzene

Aromatic Ring Reactivity

The reactivity of the aromatic ring in 1,3-dimethoxy-2,5-dimethylbenzene is significantly influenced by the electronic effects of its substituents. The interplay of these effects governs the molecule's behavior in various chemical transformations, particularly in electrophilic aromatic substitution and oxidation reactions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. byjus.comlibretexts.org The general mechanism involves an initial attack by an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. byjus.comchemistnotes.com This is typically the slow, rate-determining step. chemistnotes.comuci.edu In a subsequent fast step, a proton is removed from the arenium ion, restoring the aromaticity of the ring and resulting in the substituted product. byjus.comchemistnotes.com

The regiochemical outcome of electrophilic aromatic substitution on a substituted benzene ring is dictated by the directing effects of the substituents already present. msu.edu Substituents are broadly classified as either activating or deactivating groups, which also determines their directing influence (ortho, para, or meta). uci.edulibretexts.org

Methoxy (B1213986) Group (-OCH₃): The methoxy group is a potent activating group and an ortho, para-director. libretexts.orgorganicchemistrytutor.com This is due to the presence of lone pairs of electrons on the oxygen atom that can be delocalized into the benzene ring through resonance. libretexts.orgorganicchemistrytutor.com This resonance effect increases the electron density at the ortho and para positions, making them more nucleophilic and thus more susceptible to attack by electrophiles. libretexts.orgyoutube.com While the methoxy group is inductively electron-withdrawing due to the high electronegativity of oxygen, the resonance effect is significantly stronger and dominates its directing influence. libretexts.org

Methyl Group (-CH₃): The methyl group is a weakly activating group and also an ortho, para-director. quora.comyoutube.com It donates electron density to the ring primarily through an inductive effect, pushing the sigma electrons towards the ring. libretexts.org Additionally, hyperconjugation, the delocalization of sigma-electrons from the C-H bonds of the methyl group into the pi-system of the ring, further increases electron density at the ortho and para positions. quora.com

In this compound, the combined activating and ortho, para-directing effects of the two methoxy and two methyl groups strongly enhance the reactivity of the aromatic ring towards electrophiles. The substitution pattern is a result of the cumulative influence of all four substituents.

The formation of a stable arenium ion intermediate is a key step in electrophilic aromatic substitution. byjus.comaskthenerd.com When an electrophile attacks the benzene ring, the aromatic pi-system is disrupted, leading to a positively charged intermediate. chemistnotes.com This arenium ion is stabilized by resonance, with the positive charge delocalized over three carbon atoms. byjus.com

In the case of substituted benzenes, the stability of the possible arenium ions determines the regioselectivity of the reaction. youtube.comaskthenerd.com For this compound, electrophilic attack at the positions ortho and para to the activating methoxy and methyl groups leads to more stable arenium ions. libretexts.orgaskthenerd.com This increased stability arises from the ability of the electron-donating substituents to delocalize the positive charge of the carbocation through resonance and inductive effects. organicchemistrytutor.comaskthenerd.com Specifically, when the attack occurs at the ortho or para position relative to a methoxy group, a resonance structure can be drawn where the positive charge is on the carbon atom bearing the methoxy group, allowing the lone pair of the oxygen to directly participate in stabilizing the charge. organicchemistrytutor.com Similarly, a methyl group can stabilize an adjacent positive charge through hyperconjugation and induction. quora.comaskthenerd.com

Recent computational and experimental studies on the halogenation of anisole (methoxybenzene) have suggested that while arenium ions are valid intermediates, alternative pathways, such as concerted addition-elimination, may also be involved and can account for the observed ortho-para regioselectivity. nih.govresearchgate.net These studies challenge the long-held paradigm that arenium ions are obligatory intermediates in all electrophilic aromatic substitution reactions. nih.govresearchgate.net

While the directing effects of the substituents on this compound strongly favor substitution at the remaining unsubstituted positions (C4 and C6), achieving high regioselectivity can still be a challenge. The presence of multiple activating groups can lead to a highly reactive system where mixtures of products, including polysubstituted ones, may form. fiveable.me

Steric hindrance can also play a significant role in determining the product distribution. youtube.com Attack at a position flanked by bulky substituents may be sterically disfavored, leading to preferential substitution at less hindered sites. youtube.com

Control strategies to enhance regioselectivity in electrophilic aromatic substitution reactions often involve the careful selection of reaction conditions and catalysts. researchgate.net For instance, the use of shape-selective solid catalysts, such as zeolites, can favor the formation of a specific isomer (often the para-isomer) by restricting the transition state geometry within their pores. researchgate.net The choice of solvent and temperature can also influence the product ratio. In some cases, blocking groups can be temporarily introduced to prevent reaction at a particular site, and then removed in a subsequent step.

Oxidation Reactions

The electron-rich nature of this compound, conferred by its four activating substituents, makes it susceptible to oxidation.

Oxidation of hydroquinone derivatives is a common method for the synthesis of quinones. google.com In the case of this compound, oxidation can lead to the formation of quinone derivatives. This transformation typically involves the conversion of the methoxy groups to hydroxyl groups, followed by oxidation to the corresponding quinone. For example, oxidative demethylation can yield a hydroquinone intermediate, which is then further oxidized to the quinone. mdpi.com Various oxidizing agents can be employed for this purpose, including molecular oxygen in the presence of catalysts. google.com

Oxidizing Agents and Reaction Conditions (e.g., Permanganate, Chromate)

The oxidation of this compound can be directed at the methyl side chains. Strong oxidizing agents like potassium permanganate (KMnO₄) are known to oxidize alkyl groups attached to an aromatic ring to carboxylic acids, provided that the benzylic carbon has at least one hydrogen atom. masterorganicchemistry.com In the case of this compound, both methyl groups at positions 2 and 5 are susceptible to this reaction.

The reaction typically proceeds under heating in an aqueous solution of potassium permanganate. The initial step is thought to involve the abstraction of a benzylic hydrogen atom. masterorganicchemistry.com Subsequent oxidation steps lead to the formation of a carboxylate group, which is then protonated upon acidic workup to yield the corresponding carboxylic acid. For this compound, this would result in the formation of 2,4-dimethoxy-1,3-benzenedicarboxylic acid.

Information regarding the use of chromate-based oxidizing agents, such as sodium or potassium chromate (Na₂CrO₄ or K₂CrO₄) or dichromate (Na₂Cr₂O₇ or K₂Cr₂O₇), for the oxidation of this compound is not prevalent in the reviewed literature. However, these reagents are also capable of oxidizing benzylic positions.

Table 1: Expected Products of Oxidation

| Starting Material | Oxidizing Agent | Expected Product |

|---|

Reduction Reactions

Reduction reactions involving this compound can target either the methoxy groups or the aromatic ring itself.

Conversion of Methoxy Groups to Hydroxyl Derivatives

The conversion of the methoxy groups in this compound to hydroxyl groups results in the formation of 2,5-dimethylresorcinol (B1214731). This transformation is a demethylation reaction. A common and effective reagent for the cleavage of aryl methyl ethers is boron tribromide (BBr₃).

The reaction mechanism involves the coordination of the Lewis acidic boron atom to the oxygen of the methoxy group, followed by the nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the methyl-oxygen bond. This process is repeated for the second methoxy group. A subsequent workup with water hydrolyzes the boron-oxygen bonds to yield the final dihydroxy product. This method has been successfully applied to similar structures, such as the demethylation of 1-bromo-3,5-dimethoxybenzene to produce 5-bromo-benzene-1,3-diol. sigmaaldrich.com

Catalytic Hydrogenation Protocols (e.g., Palladium on Carbon)

Catalytic hydrogenation is a widely used method for the reduction of various functional groups. Palladium on carbon (Pd/C) is a common heterogeneous catalyst for these reactions. masterorganicchemistry.comblogspot.com The aromatic ring of this compound is generally resistant to hydrogenation under standard conditions (e.g., room temperature, atmospheric pressure of H₂). The reduction of benzene rings typically requires more forcing conditions, such as elevated temperatures and pressures.

A general protocol for catalytic hydrogenation using Pd/C involves dissolving the substrate in a suitable solvent, such as ethanol, methanol, or ethyl acetate, adding the catalyst (typically 5-10% by weight of the substrate), and then exposing the mixture to a hydrogen atmosphere. blogspot.com The reaction is stirred vigorously to ensure good contact between the substrate, catalyst, and hydrogen gas. blogspot.com For the hydrogenation of the aromatic ring of this compound, significantly higher pressures and temperatures would be necessary.

Table 2: General Conditions for Catalytic Hydrogenation

| Catalyst | Common Solvents | Typical Conditions for Aromatic Ring Reduction |

|---|

Transformations Involving Side Chains and Functional Groups

Demethylation Reactions of Methoxy Groups

As discussed in section 3.1.3.1, the demethylation of the methoxy groups is a key transformation. The use of boron tribromide (BBr₃) is a standard procedure for this purpose, converting the 1,3-dimethoxy functionality into 1,3-dihydroxy groups (resorcinol structure). sigmaaldrich.com

Alkylation and Acylation Processes

Friedel-Crafts alkylation and acylation are fundamental electrophilic aromatic substitution reactions. In the case of this compound, the directing effects of the substituents on the aromatic ring play a crucial role. The two methoxy groups are strong activating, ortho- and para-directing groups. The two methyl groups are also activating and ortho-, para-directing, albeit weaker than the methoxy groups.

The only available positions for substitution are at C4 and C6. Both positions are ortho to one methoxy group and para to the other. Position C4 is also ortho to the methyl group at C5, and position C6 is ortho to the methyl group at C2. Given the strong activating nature of the methoxy groups, electrophilic substitution is expected to be facile. However, the positions are sterically hindered by the adjacent methyl groups.

Studies on the Friedel-Crafts alkylation of 1,4-dimethoxybenzene have shown that dialkylation can occur readily. nih.govrsc.orgyoutube.com Similarly, the acylation of 1,3-dimethoxybenzene (B93181) with various reagents has been reported. researchgate.net For this compound, the steric hindrance from the flanking methyl groups at positions 2 and 5 would likely influence the feasibility and yield of alkylation and acylation reactions at the C4 and C6 positions.

Table 3: Summary of Reactivity in Alkylation and Acylation

| Reaction | Directing Groups | Expected Reactivity | Steric Influence |

|---|

Investigation of Reaction Kinetics and Thermodynamics

The reactivity of this compound is largely inferred from the behavior of structurally similar compounds, particularly other electron-rich aromatic ethers. The presence of two activating methoxy groups and two moderately activating methyl groups suggests that this compound would be highly susceptible to electrophilic aromatic substitution reactions. The positions for electrophilic attack are sterically and electronically influenced by these substituents. However, without experimental data, any discussion of the precise rates of reaction or the thermodynamic favorability of specific product formations remains speculative.

For instance, in electrophilic substitution reactions such as formylation, nitration, or halogenation, it is expected that the reaction would proceed rapidly. The investigation of such reactions would necessitate careful control of experimental conditions to allow for the measurement of kinetic parameters. Techniques such as stopped-flow spectroscopy or competition experiments could, in principle, be employed to determine the relative reaction rates and derive kinetic data.

Similarly, thermodynamic investigations would require calorimetric measurements to determine the enthalpy of reaction (ΔH) for processes involving this compound. The entropy of reaction (ΔS) could be estimated through statistical mechanics calculations or derived from the temperature dependence of the equilibrium constant. These fundamental thermodynamic values are crucial for understanding the position of equilibrium and the spontaneity of reactions involving this compound.

The absence of such detailed kinetic and thermodynamic studies in the public domain presents an opportunity for future research. A thorough investigation into these aspects would provide a more complete understanding of the chemical behavior of this compound and would be invaluable for the optimization of existing synthetic protocols and the design of new chemical transformations.

Advanced Spectroscopic and Structural Elucidation of 1,3 Dimethoxy 2,5 Dimethylbenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Chemical Shift Analysis and Proton Environments

The ¹H NMR spectrum of 1,3-Dimethoxy-2,5-dimethylbenzene provides a precise map of the proton environments within the molecule. Due to the molecule's symmetry, the ten protons are categorized into four distinct, non-equivalent sets.

The two methoxy (B1213986) groups (-OCH₃) are chemically equivalent and give rise to a single, sharp singlet in the upfield region of the spectrum, typically around 3.7-3.8 ppm. This chemical shift is characteristic of methoxy protons attached to an aromatic ring. The six protons of the two methyl groups (-CH₃) are also equivalent and appear as another singlet, generally found at a chemical shift of approximately 2.2-2.3 ppm.

The aromatic region of the spectrum displays signals for the two non-equivalent aromatic protons. The proton at position 4 (H-4) and the proton at position 6 (H-6) would each appear as a singlet, as they have no adjacent proton neighbors to couple with. The exact chemical shifts of these aromatic protons are influenced by the electron-donating effects of the methoxy and methyl substituents, typically appearing in the range of 6.5-7.0 ppm.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -OCH₃ | ~3.75 | Singlet | 6H |

| -CH₃ | ~2.25 | Singlet | 6H |

| Ar-H (H-4) | ~6.70 | Singlet | 1H |

| Ar-H (H-6) | ~6.60 | Singlet | 1H |

¹³C NMR Chemical Shift Analysis and Carbon Connectivity.docbrown.info

The ¹³C NMR spectrum of this compound reveals the carbon framework of the molecule. Due to symmetry, the ten carbon atoms are resolved into six distinct signals.

The carbons of the two equivalent methoxy groups typically resonate at a chemical shift of around 55-56 ppm. docbrown.info The carbons of the two equivalent methyl groups attached to the benzene (B151609) ring appear further upfield, generally in the range of 15-20 ppm.

The aromatic region of the spectrum shows four signals for the six aromatic carbons. The two carbons bearing the methoxy groups (C-1 and C-3) are equivalent and appear in the downfield region, typically around 158-160 ppm, due to the strong deshielding effect of the oxygen atoms. docbrown.info The two carbons bearing the methyl groups (C-2 and C-5) are also equivalent and resonate at a distinct chemical shift. The two unsubstituted aromatic carbons (C-4 and C-6) are non-equivalent and will show separate signals.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| -OCH₃ | ~55.5 |

| -CH₃ | ~16.0 |

| C-1, C-3 | ~159.0 |

| C-2, C-5 | ~125.0 |

| C-4 | ~115.0 |

| C-6 | ~110.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Full Assignment

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would be expected to show no cross-peaks in the aromatic region, confirming the absence of adjacent aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HMQC/HSQC spectrum would show cross-peaks connecting the methoxy protons to the methoxy carbons, the methyl protons to the methyl carbons, and the aromatic protons (H-4 and H-6) to their respective carbons (C-4 and C-6).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Patterns

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The mass spectrum of this compound would be expected to show a prominent molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 166, corresponding to the molecular weight of the compound.

The fragmentation pattern would likely involve the loss of a methyl radical (•CH₃), leading to a significant peak at m/z 151. Subsequent loss of a formyl radical (•CHO) or carbon monoxide (CO) from this fragment is also possible. The loss of a methoxy radical (•OCH₃) would result in a peak at m/z 135. A base peak at m/z 151 is a plausible outcome, reflecting the stability of the resulting cation.

| m/z | Predicted Fragment Ion | Loss |

|---|---|---|

| 166 | [C₁₀H₁₄O₂]⁺• | Molecular Ion |

| 151 | [C₉H₁₁O₂]⁺ | •CH₃ |

| 135 | [C₉H₁₁O]⁺ | •OCH₃ |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for determining the molecular weight of a compound with minimal fragmentation. For a relatively non-polar molecule like this compound, ESI-MS would typically show the protonated molecule [M+H]⁺ at m/z 167. Depending on the solvent and additives used, adducts with other cations, such as sodium [M+Na]⁺ at m/z 189 or potassium [M+K]⁺ at m/z 205, may also be observed. uni.lu This technique is highly valuable for confirming the molecular weight of the compound.

| m/z | Predicted Ion |

|---|---|

| 167 | [M+H]⁺ |

| 189 | [M+Na]⁺ |

| 205 | [M+K]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Compound Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This method is instrumental in assessing the purity of this compound and confirming its identity by analyzing its mass spectrum.

In a typical GC-MS analysis, the sample is first vaporized and separated into its components as it travels through a capillary column. The retention time, the time it takes for the compound to pass through the column, is a characteristic feature that can be used for preliminary identification. Once the separated compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process generates a molecular ion ([M]⁺), which is the intact molecule with one electron removed, and a series of fragment ions.

The molecular ion peak for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (166.22 g/mol ). Key fragment ions would likely arise from the loss of a methyl group (m/z 151), a methoxy group (m/z 135), and subsequent rearrangements of the aromatic ring. The presence of a prominent molecular ion peak and a predictable fragmentation pattern provides strong evidence for the compound's identity and purity. GC-MS is also highly effective in detecting and identifying any impurities present in the sample, which would appear as separate peaks in the chromatogram with their own distinct mass spectra.

X-ray Crystallography

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information about the molecular conformation, bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. While specific crystallographic data for this compound is not widely published, analysis of closely related dimethoxybenzene derivatives provides significant insights into its expected solid-state structure. researchgate.netnih.gov

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The precise measurement of bond lengths, bond angles, and torsion angles from X-ray crystallographic data allows for a detailed understanding of the molecular structure. In dimethoxybenzene derivatives, the C-C bond lengths within the aromatic ring typically fall within the expected range for benzene derivatives, although minor variations can occur due to substituent effects. The C-O bond lengths of the methoxy groups and the C-C bonds of the methyl groups are also determined with high precision.

Deviations from ideal bond angles (e.g., 120° for sp² hybridized carbons of the benzene ring) are common and informative. For instance, distortions in the angles around the methoxy-substituted carbon atoms are often observed. researchgate.net Torsion angles, which describe the rotation around a bond, are particularly important for defining the conformation of the methoxy groups relative to the benzene ring. For example, in some structures, the C-O-C-C torsion angles indicate that the methoxy groups are nearly coplanar with the aromatic ring, while in others, they are significantly twisted out of the plane. nih.gov

| Parameter | Value |

|---|---|

| C-C (aromatic) | ~1.38-1.40 Å |

| C-O (methoxy) | ~1.36-1.38 Å |

| O-C (methyl) | ~1.42-1.44 Å |

| C-C-C (aromatic) | ~118-122° |

| C-O-C | ~117-118° |

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal is dictated by a variety of non-covalent intermolecular interactions. In dimethoxybenzene derivatives, these can include van der Waals forces, dipole-dipole interactions, and weak C-H···O and C-H···π hydrogen bonds. The crystal packing is a result of the molecules arranging themselves to maximize attractive interactions and minimize repulsive forces.

Vibrational Spectroscopy (Infrared and Raman)

Characterization of Characteristic Functional Group Vibrations

The infrared and Raman spectra of this compound are expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent functional groups. By analyzing the positions, intensities, and shapes of these bands, it is possible to confirm the presence of the aromatic ring, methoxy groups, and methyl groups.

Aromatic Ring Vibrations:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

C=C stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring give rise to characteristic bands in the 1600-1450 cm⁻¹ region. nist.gov The substitution pattern on the ring can influence the exact positions and number of these bands.

Methoxy Group Vibrations:

C-H stretching: The methyl C-H bonds of the methoxy groups exhibit symmetric and asymmetric stretching vibrations, which are expected in the 2950-2850 cm⁻¹ range. nist.gov

C-O stretching: The asymmetric and symmetric stretching of the C-O-C ether linkage results in strong absorption bands, typically in the 1250-1000 cm⁻¹ region. The asymmetric stretch is usually stronger in the IR spectrum, while the symmetric stretch may be more prominent in the Raman spectrum.

Methyl Group Vibrations:

C-H stretching: The C-H stretching vibrations of the methyl groups attached to the benzene ring will also appear in the 2950-2850 cm⁻¹ region, overlapping with the methoxy C-H stretches. nist.gov

C-H bending: The bending vibrations of the methyl C-H bonds are found at lower frequencies, typically in the 1460-1370 cm⁻¹ range. nist.gov

The "fingerprint" region of the IR spectrum, below 1500 cm⁻¹, contains a complex pattern of bands that are unique to the molecule as a whole. nist.gov This region is particularly useful for distinguishing between isomers and confirming the identity of this compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Benzene Ring |

| Aliphatic C-H Stretch | 2950-2850 | Methoxy and Methyl Groups |

| Aromatic C=C Stretch | 1600-1450 | Benzene Ring |

| Aliphatic C-H Bend | 1460-1370 | Methoxy and Methyl Groups |

| Asymmetric C-O-C Stretch | 1250-1200 | Methoxy Group |

| Symmetric C-O-C Stretch | 1050-1000 | Methoxy Group |

UV-Visible Spectroscopy

The electronic absorption characteristics of this compound and its related compounds are governed by the substituted benzene chromophore. The interaction of ultraviolet (UV) and visible light with these molecules induces transitions of electrons from lower energy molecular orbitals to higher energy ones. The primary electronic transitions observed in these aromatic compounds are of the types π → π* and n → π*.

The benzene ring itself exhibits characteristic absorptions in the UV region. However, the presence of substituents, such as methoxy (-OCH3) and methyl (-CH3) groups, significantly influences the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. Methoxy groups, being auxochromes with non-bonding electrons (n-electrons), can participate in resonance with the π-system of the benzene ring. This delocalization of electrons generally leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary and secondary absorption bands of the benzene chromophore.

Analysis of Electronic Transitions and Aromatic Chromophores

The UV-Visible spectrum of an aromatic compound is a sensitive indicator of its electronic structure. For substituted benzenes, the key absorption bands arise from π → π* transitions within the aromatic ring. The symmetry of the benzene molecule results in certain transitions being "forbidden," leading to bands of lower intensity. The introduction of substituents alters the symmetry and the energy levels of the molecular orbitals, which in turn affects the characteristics of the UV-Vis spectrum.

The methoxy group, with its lone pair of electrons, acts as an electron-donating group through resonance. This has a pronounced effect on the π-system of the benzene ring, raising the energy of the highest occupied molecular orbital (HOMO) and decreasing the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO). Consequently, less energy is required for the π → π* transition, resulting in a shift of the absorption maximum to a longer wavelength (bathochromic shift).

Methyl groups, while less powerful in their electronic influence compared to methoxy groups, also contribute to shifts in the absorption spectra through inductive effects and hyperconjugation. The cumulative effect of these substituents on the benzene ring in this compound and its derivatives determines their specific UV-Visible spectral properties.

To illustrate these effects, the UV-Visible spectral data for 1,3-Dimethoxybenzene (B93181) and 1,4-Dimethoxybenzene in cyclohexane (B81311) are presented below. These compounds serve as valuable references for understanding the electronic transitions in the more substituted target molecule. A study on the photodegradation of dimethoxybenzene isomers also noted a bathochromic shift for 1,3-dimethoxybenzene when measured at an air-ice interface compared to in an aqueous solution, highlighting the influence of the local environment on the electronic transitions. d-nb.info

| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (ε) | log ε | Reference |

| 1,3-Dimethoxybenzene | Cyclohexane | 272 | - | - | nist.gov |

| 1,3-Dimethoxybenzene | Cyclohexane | 278 | - | - | nist.gov |

| 1,4-Dimethoxybenzene | Cyclohexane | 226 | 9772 | 3.99 | nih.gov |

| 1,4-Dimethoxybenzene | Cyclohexane | 280 (shoulder) | 2512 | 3.40 | nih.gov |

| 1,4-Dimethoxybenzene | Cyclohexane | 287 | 3236 | 3.51 | nih.gov |

| 1,4-Dimethoxybenzene | Cyclohexane | 290 | 3236 | 3.51 | nih.gov |

| 1,4-Dimethoxybenzene | Cyclohexane | 297 | 2570 | 3.41 | nih.gov |

Note: Molar absorptivity values for 1,3-Dimethoxybenzene were not available in the cited source.

The data for 1,4-Dimethoxybenzene clearly shows a strong absorption peak at 226 nm and a series of bands with fine structure in the 280-297 nm region. nih.gov This fine structure is characteristic of the secondary benzenoid band. The presence of two methoxy groups has shifted these absorptions to longer wavelengths compared to unsubstituted benzene. It is anticipated that the additional methyl groups in this compound would lead to further, albeit smaller, bathochromic shifts.

Computational and Theoretical Investigations of 1,3 Dimethoxy 2,5 Dimethylbenzene Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study molecules like 1,3-dimethoxy-2,5-dimethylbenzene and its derivatives.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For a flexible molecule like this compound, this involves exploring its conformational energy landscape. The primary sources of conformational flexibility are the rotations of the two methoxy (B1213986) groups and the methyl groups relative to the benzene (B151609) ring.

In the case of this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), would be employed to find the minimum energy conformers. nih.gov The calculations would systematically rotate the C-O bonds of the methoxy groups and the C-C bonds of the methyl groups to map out the potential energy surface. This process identifies the global minimum (the most stable conformer) and any local minima (other stable, but higher-energy, conformers), as well as the energy barriers for rotation between them. The presence of bulky methyl groups adjacent to the methoxy substituents likely introduces steric hindrance that influences the preferred orientation of the methoxy groups.

DFT is also used to analyze the electronic properties of molecules. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and represents the ability to donate an electron, while the LUMO is the innermost orbital without electrons and represents the ability to accept an electron. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests the molecule is more reactive. mdpi.com

For substituted di-indolocarbazoles, which are complex aromatic systems, DFT calculations (B3LYP/6-31G(d)) have been used to determine HOMO and LUMO energy levels and correlate them with experimental data. researchgate.net Similar calculations for this compound would reveal how the electron-donating methoxy and methyl groups influence its electronic structure. These substituents are expected to raise the energy of the HOMO and affect the LUMO, thereby tuning the HOMO-LUMO gap.

Another aspect of electronic structure analysis is the charge distribution, which can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP surface shows the electrostatic potential at different points on the molecule's surface, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). This map helps predict where the molecule might engage in electrophilic or nucleophilic interactions. mdpi.com

Below is a hypothetical table of electronic properties for this compound, as would be generated from a typical DFT calculation.

| Parameter | Calculated Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -0.9 |

| HOMO-LUMO Gap | 4.9 |

| Note: These values are illustrative and depend on the specific DFT functional and basis set used. |

DFT calculations are a reliable tool for predicting spectroscopic parameters, which can then be compared with experimental spectra to confirm a molecule's structure. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate NMR chemical shifts. nih.gov

For complex molecules, including those with heavy atoms like platinum, DFT can predict ¹³C NMR chemical shifts with high accuracy, although relativistic effects may need to be considered for heavier elements. mdpi.com For organic molecules like this compound, standard DFT methods (e.g., B3LYP/6-311G(d,p)) can provide theoretical ¹H and ¹³C NMR spectra. researchgate.net By calculating the magnetic shielding of a reference compound like tetramethylsilane (B1202638) (TMS), the predicted chemical shifts can be directly compared to experimental values. researchgate.net Discrepancies between calculated and experimental shifts are often less than 5 ppm for ¹³C NMR, which is generally acceptable for structural assignment. researchgate.net

Similarly, DFT can compute vibrational frequencies. These frequencies correspond to the peaks observed in an Infrared (IR) spectrum. Comparing the calculated IR spectrum with the experimental one helps in assigning specific vibrational modes (e.g., C-H stretching, C-O stretching, aromatic ring vibrations) to the observed absorption bands. nist.gov

Molecular Dynamics (MD) Simulations

While DFT calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time.

MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For a molecule like this compound, an MD simulation would place the molecule in a simulated box of solvent (e.g., water or an organic solvent) and track its trajectory over a period of nanoseconds or longer.

These simulations are particularly useful for studying conformational flexibility in a solution environment. unito.it They can show how the methoxy and methyl groups rotate and how the molecule interacts with the surrounding solvent molecules. Studies on similar aromatic molecules like benzene, toluene, and p-xylene (B151628) using MD simulations have provided detailed information on their thermodynamic, structural, and dynamic properties in the liquid state. psu.edu Such simulations reveal how intermolecular interactions become stronger as the number of methyl groups on the benzene ring increases. psu.edu For this compound, MD would help understand how its "chameleonic" properties might change, for instance, by exposing a more polar or nonpolar surface depending on its conformation, which can influence properties like solubility and permeability. unito.it

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a set of compounds and their biological activities. nih.gov

Although no specific QSAR studies focusing solely on this compound are readily available, the principles of QSAR can be applied to it. In a QSAR study, one would first calculate a series of molecular descriptors for this compound and related molecules. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (e.g., LogP), and electronic properties (e.g., dipole moment, atomic charges from DFT). jksus.org

For example, in a study on chitin (B13524) synthesis inhibitors, QSAR models were developed for 2,6-dimethoxybenzamide (B3031262) derivatives. nih.govresearchgate.net The analysis showed that hydrophobic and steric parameters of substituents on the phenyl ring were critical for the inhibitory activity. nih.gov Similarly, if this compound were part of a series of biologically active compounds, its structural descriptors would be used to build a QSAR model. This model, often generated using statistical methods like multiple linear regression (MLR) or machine learning algorithms, could then be used to predict the activity of new, unsynthesized compounds with similar core structures. nih.govjksus.org

Development of Predictive Models for Chemical Reactivity

No research data was found for the development of predictive models for the chemical reactivity of this compound.

Development of Predictive Models for Biological Potency

No research data was found for the development of predictive models for the biological potency of this compound.

Research on this compound Remains Undisclosed

Despite a thorough search of scientific literature, detailed research concerning the specific biological and pharmacological activities of the chemical compound this compound is not publicly available.

Efforts to locate studies on its potential antimicrobial or anticancer properties, as outlined in the requested article structure, have been unsuccessful. The compound, identified by its CAS Number 21390-25-0 and also known as 2,5-dimethylresorcinol (B1214731) dimethyl ether, does not appear in accessible research databases in the context of the specified biological investigations.

While research exists for structurally related compounds, such as other isomers of dimethoxybenzene or the parent compound 2,5-dimethylresorcinol, the strict focus on this compound as per the user's request means that data from these related molecules cannot be substituted. The scientific record, as currently available, lacks specific data on this compound's efficacy against bacterial strains like E. coli, its mechanisms of antimicrobial action, its potential to inhibit cancer cell proliferation, or its influence on cellular signaling pathways.

Consequently, the requested article, including detailed research findings and data tables on the antimicrobial and anticancer endeavors related to this compound, cannot be generated at this time due to the absence of foundational research in the public domain.

Biological and Pharmacological Research Endeavors

Biotransformation Studies

The metabolic fate of 1,3-Dimethoxy-2,5-dimethylbenzene in biological systems, including its biotransformation by microorganisms, has not been a subject of published research.

There are no studies that have explored the biotransformation of this compound by microbial organisms such as fungi or bacteria. Therefore, its metabolic pathways in these systems remain unknown. While related dimethoxy-substituted compounds have been shown to undergo fungal biotransformation, no such data exists for this specific molecule.

As there are no studies on the biotransformation of this compound, no metabolites, including potential hydroquinones, have been identified or characterized. The metabolic products resulting from the enzymatic action on this compound in any biological system have not been reported.

Data Tables

Due to the absence of research data for the specified biological and pharmacological activities of this compound, no data tables can be generated.

Structure-Activity Relationship (SAR) Insights in Biological Context

The bioactivity of derivatives of this compound is intricately linked to the electronic and steric properties of its substituents. The interplay between the methoxy (B1213986) and methyl groups on the benzene (B151609) ring creates a unique chemical environment that can be systematically altered to modulate interactions with biological targets.

Influence of Substituent Nature and Position on Bioactivity

Research into the antifungal properties of compounds structurally related to this compound has provided valuable SAR insights. While direct studies on the specified compound are limited, analysis of analogous structures, such as those based on a 1,4-benzoquinone (B44022) scaffold, reveals important trends. For instance, the presence and nature of a styryl side chain attached to a methoxy- and methyl-substituted ring system have been shown to be significant determinants of antifungal efficacy.

A study on coruscanone A analogs, which share a substituted ring system, demonstrated that modifications to a styryl side chain dramatically impact antifungal potency. The introduction of various substituents on the phenyl ring of the styryl moiety allowed for a systematic investigation of electronic and steric effects.

To illustrate the influence of substituent modifications on bioactivity, the following interactive data table presents hypothetical antifungal activity data for a series of this compound derivatives with a styryl side chain at position 4. This data is modeled based on established SAR principles observed in similar compound classes.

Conclusion and Future Research Directions

Synthesis and Mechanistic Understanding Advancements

The synthesis of 1,3-dimethoxy-2,5-dimethylbenzene is not widely documented in publicly available literature. However, established organic chemistry principles allow for postulation of viable synthetic routes, which could be a focus of future research. A common precursor for dimethoxybenzene derivatives is resorcinol (B1680541). The methylation of resorcinol with agents like dimethyl sulfate (B86663) in the presence of a base is a well-known method to produce 1,3-dimethoxybenzene (B93181). researchgate.net For the synthesis of this compound, a potential starting material could be 2,5-dimethylresorcinol (B1214731). The methylation of this precursor would be a direct route to the target compound.

Future research could focus on optimizing this synthesis, exploring different methylating agents and reaction conditions to achieve high yields and purity. Mechanistic studies could involve kinetic analysis and the use of isotopic labeling to understand the step-by-step process of the methylation reaction, including the potential for regioselectivity and the influence of the existing methyl groups on the benzene (B151609) ring.

Furthermore, alternative synthetic strategies could be explored. For instance, a multi-step synthesis starting from a more readily available substituted benzene could be designed. This might involve Friedel-Crafts alkylation or acylation reactions, followed by reduction and subsequent methoxylation. A patent for the production of the related compound 1,3-dimethoxy-5-methylbenzene from orcinol (B57675) highlights the industrial interest in such syntheses. docbrown.info

Expanding Spectroscopic and Structural Characterization Capabilities

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of this compound would provide a wealth of information about its structure. Based on the spectra of the parent compound, 1,3-dimethoxybenzene, one would expect to see characteristic signals for the aromatic protons, the methoxy (B1213986) groups, and the methyl groups. spectrabase.comchemicalbook.com The specific chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene ring. For 1,3-dimethylbenzene, the proton ratio of aryl to alkyl protons is 4:6. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for C-H stretching vibrations of the aromatic ring and the alkyl groups, as well as C-O stretching of the methoxy groups. The fingerprint region of the spectrum would be unique to this molecule and could be used for its identification. nist.govchemicalbook.com

Mass Spectrometry (MS): Mass spectrometry would determine the exact molecular weight of the compound and provide information about its fragmentation pattern, which can aid in structural elucidation.

X-ray Crystallography: If a suitable crystal can be obtained, X-ray crystallography would provide the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state. This would be particularly interesting to compare with the known crystal structure of the isomeric 1,4-dimethoxy-2,5-dimethylbenzene. nist.gov

Progress in Computational Chemistry and Predictive Modeling

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like this compound. Future research in this area could involve:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT), researchers can calculate the optimized geometry, electronic structure, and spectroscopic properties (NMR, IR) of the molecule. These theoretical predictions can then be compared with experimental data to validate the computational models.

Predictive Modeling of Reactivity: Computational methods can be employed to predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new reactions and the synthesis of derivatives.

Pharmacophore Modeling: If potential biological activity is identified, computational tools can be used to build pharmacophore models to understand the key structural features required for this activity and to screen for other potentially active compounds.

Exploration of Novel Applications in Materials and Life Sciences

The structural motifs within this compound suggest potential applications in both materials science and life sciences that warrant further investigation.

Materials Science: Dialkoxybenzene moieties are known to be components of polymers used in organic electronics and as supports for catalysts. academie-sciences.fr A study on the copolymerization of various dimethoxy ring-substituted octyl phenylcyanoacrylates, including a 2,5-dimethoxy substituted isomer, indicates the potential of these compounds in polymer chemistry. sigmaaldrich.com Future research could explore the polymerization of this compound or its derivatives to create new polymers with tailored electronic or optical properties. The presence of both electron-donating methoxy groups and alkyl groups could influence the polymer's solubility, processability, and electronic characteristics.

Life Sciences: While there is no direct evidence of the biological activity of this compound, related compounds have shown interesting properties. For example, 2,3-dimethoxy-5-methyl-p-benzoquinone is known to induce apoptosis. chemrxiv.org Furthermore, various substituted benzimidazole (B57391) and other heterocyclic compounds have been extensively studied for their pharmacological activities, including anti-inflammatory and antimicrobial effects. docbrown.info Although structurally different, these examples suggest that the substituted benzene core can be a scaffold for biologically active molecules. Future research could involve screening this compound and its derivatives for a range of biological activities, such as antimicrobial, antifungal, or anticancer properties.

Deepening the Understanding of Biological Mechanisms and Pharmacological Targets

Should any significant biological activity of this compound be discovered, a major area of future research would be to elucidate its mechanism of action and identify its pharmacological targets. This would involve a multidisciplinary approach:

Cell-based Assays: To understand how the compound affects cellular processes such as proliferation, apoptosis, and signaling pathways.

Biochemical Assays: To identify specific enzymes or receptors that the compound interacts with. For example, many drugs target specific kinases or other enzymes.

"Omics" Technologies: Genomics, proteomics, and metabolomics could be used to obtain a global view of the cellular changes induced by the compound, providing clues about its mechanism of action.

Structural Biology: If a specific protein target is identified, techniques like X-ray crystallography or cryo-electron microscopy could be used to determine the three-dimensional structure of the compound bound to its target. This would provide detailed insights into the binding mode and could guide the design of more potent and selective derivatives.

Q & A

Basic: What synthetic methodologies are commonly employed for 1,3-Dimethoxy-2,5-dimethylbenzene in laboratory settings?

The synthesis of this compound typically involves directed metalation strategies . For example, selective kinetic metalation of precursor compounds (e.g., 1,3-dimethoxy-5-methylbenzene) using a BuLi/KOtBu/TMP(H) super-base system allows regioselective introduction of methyl groups. Subsequent quenching with methyl iodide yields the target compound . Key considerations include:

- Temperature control (-78°C for metalation).

- Solvent choice (THF for optimal base reactivity).

- Purification via column chromatography or recrystallization.

Advanced: How can regioselectivity challenges during electrophilic substitution reactions be addressed for this compound?

The compound’s substitution pattern (two methoxy and two methyl groups) creates steric and electronic constraints. To control regioselectivity:

- Directing group analysis : Methoxy groups are stronger ortho/para directors than methyl groups, favoring substitution at positions activated by resonance.

- Computational modeling : DFT calculations predict electron density distribution to identify reactive sites .

- Protection/deprotection strategies : Temporarily masking functional groups (e.g., methoxy as MOM ethers) to redirect reactivity .

Basic: What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR spectroscopy :

- ¹H NMR : Distinct singlet signals for aromatic protons (δ 6.5–7.0 ppm) and methyl/methoxy groups (δ 2.0–3.5 ppm).

- ¹³C NMR : Assign methoxy carbons (~55 ppm) and aromatic carbons (~105–150 ppm).

- GC-MS : Validates purity and molecular ion ([M⁺] at m/z 180).

- HPLC : Quantifies impurities using reversed-phase columns (C18) with UV detection at 254 nm .

Advanced: What strategies optimize oxidative coupling reactions of this compound in natural product synthesis?

Oxidative coupling is critical for constructing biaryl motifs in natural products (e.g., stilbostemin derivatives). Key optimizations include:

- Catalyst selection : Palladium or copper catalysts for C–C bond formation.

- Solvent systems : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.

- Oxidants : MnO₂ or Ag₂O for dehydrogenative coupling .

- Substrate pre-functionalization : Halogenation at reactive positions (e.g., bromination at the 5-methyl group) to enable cross-coupling .

Comparative: How does the reactivity of this compound differ from halogenated analogs in cross-coupling reactions?

Halogenated derivatives (e.g., 1,4-Diiodo-2,5-dimethylbenzene) exhibit distinct reactivity:

- C–I bonds in diiodo derivatives undergo Suzuki coupling at milder conditions (room temperature, Pd catalysts) compared to methyl/methoxy-substituted substrates requiring harsher conditions .

- Steric effects : Methyl groups hinder coupling efficiency, whereas iodine substituents facilitate oxidative addition to metal catalysts.

- Electronic effects : Methoxy groups deactivate the ring, slowing nucleophilic attacks, while halogens act as leaving groups .

Advanced: What computational tools are used to predict reaction pathways for this compound in complex syntheses?

- Density Functional Theory (DFT) : Calculates transition states and activation energies for metalation or coupling steps.

- Molecular Dynamics (MD) : Simulates solvent and temperature effects on reaction kinetics.

- Machine Learning (ML) : Trains models on existing reaction databases to predict optimal conditions (e.g., solvent, catalyst) .

Basic: What purification methods are recommended for isolating this compound from reaction mixtures?

- Distillation : For high-volatility impurities (bp ~120–150°C).

- Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals .

Advanced: How does steric hindrance in this compound influence its use as a ligand in catalysis?

The methyl and methoxy groups create steric bulk, which:

- Limits coordination sites for metal centers, favoring monodentate binding.

- Enhances selectivity in asymmetric catalysis by restricting substrate approach angles.

- Reduces catalytic turnover in some cases due to hindered active sites .

Methodological: What protocols ensure reproducibility in large-scale syntheses of this compound?

- Batch process optimization : Scale-up adjustments for exothermic metalation steps (e.g., controlled reagent addition rates).

- In-line monitoring : FTIR or Raman spectroscopy tracks reaction progress.

- Quality control : Consistent GC-MS and NMR batch analysis .

Advanced: What are the challenges in functionalizing this compound for material science applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.